molecular formula C11H5ClF3NO B1423712 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde CAS No. 1057667-20-5

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde

Cat. No. B1423712
M. Wt: 259.61 g/mol
InChI Key: AWVDGJWCAZCSIJ-UHFFFAOYSA-N
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Description

“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, often involves the application of the Vilsmeier–Haack reaction . For example, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF can afford the respective 2-chloro-3-cyanoquinoline .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is characterized by a quinolinyl fused-ring system . The formyl group is slightly bent out of the plane of the fused ring system .


Chemical Reactions Analysis

Quinoline derivatives, including “2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde”, can undergo various chemical reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH4 in THF yields the desired (2-chloroquinolin-3-yl)methanamine .

Scientific Research Applications

Synthesis and Chemical Applications

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. Its reactivity has been harnessed for the synthesis of quinoline ring systems, contributing significantly to the development of fused or binary heterocyclic systems with potential biological activities. Recent advances have highlighted its applications in the synthesis of chromenes and quinolines, underlining its role in medicinal chemistry as a precursor for developing valuable heterocycles (Hamama et al., 2018). Furthermore, its derivatives have been explored for their potential in creating new scaffolds through the Vilsmeyer-Haack reaction, indicating its versatility in organic synthesis (Rocha et al., 2020).

Corrosion Inhibition

The compound has shown promise in the field of materials science, particularly in corrosion inhibition. Derivatives of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their ability to adsorb onto metal surfaces and protect against dissolution makes them valuable in extending the lifespan of metal components in industrial settings. This application is supported by both experimental results and theoretical models, showcasing the compound's potential in creating more efficient and sustainable corrosion inhibitors (Lgaz et al., 2017).

Biological and Antioxidant Activities

The antioxidant properties of quinoline derivatives, including those derived from 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde, have been explored with promising results. These compounds have exhibited significant radical scavenging activities, indicating their potential in developing treatments or supplements aimed at combating oxidative stress-related diseases. The synthesis and evaluation of these derivatives highlight the compound's importance in discovering new antioxidant agents (Subashini et al., 2010).

Antimicrobial and Antimalarial Agents

Research into the antimicrobial and antimalarial activities of derivatives of 2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde has yielded valuable insights. Novel quinoline-based triazoles synthesized from this compound have demonstrated significant antimicrobial and antimalarial effects, underscoring the potential for developing new therapeutic agents against infectious diseases. This application is crucial in the ongoing fight against drug-resistant strains of bacteria and malaria parasites (Parthasaradhi et al., 2015).

Safety And Hazards

“2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlight the potential for future drug development . The broad spectrum of bioactivity of quinoline derivatives makes them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-4-8(11(13,14)15)1-2-9(6)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVDGJWCAZCSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)quinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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